3-ADP-glycerate(3-)

Description

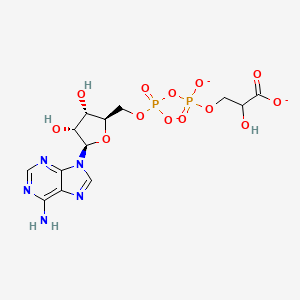

Structure

3D Structure

Properties

Molecular Formula |

C13H16N5O13P2-3 |

|---|---|

Molecular Weight |

512.24 g/mol |

IUPAC Name |

3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-2-hydroxypropanoate |

InChI |

InChI=1S/C13H19N5O13P2/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(21)8(20)6(30-12)2-29-33(26,27)31-32(24,25)28-1-5(19)13(22)23/h3-6,8-9,12,19-21H,1-2H2,(H,22,23)(H,24,25)(H,26,27)(H2,14,15,16)/p-3/t5?,6-,8-,9-,12-/m1/s1 |

InChI Key |

APVQTUURIRQYIT-NRJACJQQSA-K |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OCC(C(=O)[O-])O)O)O)N |

Origin of Product |

United States |

Biochemical Synthesis and Metabolism of 3 Adp Glycerate 3

Interconversion Pathways of 3-ADP-glycerate(3-) with Related Metabolites

3-ADP-glycerate(3-), more commonly known in biochemical literature as 3-phosphoglycerate (B1209933) (3-PGA), is a pivotal intermediate in central metabolic pathways, primarily glycolysis and the Calvin-Benson cycle. vulcanchem.comchemeurope.com Its strategic position allows for its interconversion with several key metabolites, facilitating the flow of carbon and energy within the cell. These conversions are tightly regulated and catalyzed by specific enzymes.

In the context of glycolysis, 3-phosphoglycerate is a product of the dephosphorylation of 1,3-bisphosphoglycerate (1,3-BPG), a reaction that yields ATP. wikipedia.org This reaction is catalyzed by the enzyme phosphoglycerate kinase. proteopedia.orgtaylorandfrancis.com Subsequently, 3-phosphoglycerate is isomerized to 2-phosphoglycerate by the action of phosphoglycerate mutase. vulcanchem.comwikipedia.org This reversible reaction repositions the phosphate (B84403) group, preparing the molecule for the subsequent dehydration step in glycolysis.

Conversely, during gluconeogenesis, the pathway that synthesizes glucose from non-carbohydrate precursors, these reactions proceed in the reverse direction. proteopedia.org 2-phosphoglycerate is converted to 3-phosphoglycerate, which is then phosphorylated to 1,3-bisphosphoglycerate, consuming an ATP molecule in a reaction also catalyzed by phosphoglycerate kinase. proteopedia.org

In photosynthetic organisms, 3-phosphoglycerate plays a central role in the Calvin-Benson cycle, the pathway for carbon fixation. chemeurope.comlibretexts.org Following the carboxylation of ribulose-1,5-bisphosphate (RuBP), the resulting unstable six-carbon intermediate is cleaved to form two molecules of 3-phosphoglycerate. libretexts.orgkhanacademy.org These molecules are then reduced to glyceraldehyde-3-phosphate (G3P). khanacademy.orgwikipedia.org This two-step process involves phosphorylation by ATP to form 1,3-bisphosphoglycerate, followed by reduction using NADPH, catalyzed by glyceraldehyde-3-phosphate dehydrogenase. khanacademy.orgproteopedia.org

Furthermore, 3-phosphoglycerate serves as a precursor for the synthesis of certain amino acids. chemeurope.com Specifically, it can be converted to serine, which in turn can be used to produce other amino acids like cysteine and glycine (B1666218). chemeurope.comwikipedia.org

The major interconversion pathways involving 3-phosphoglycerate are summarized in the table below.

| Starting Metabolite | Converted To | Pathway | Enzyme |

| 1,3-Bisphosphoglycerate | 3-Phosphoglycerate | Glycolysis | Phosphoglycerate Kinase proteopedia.orgtaylorandfrancis.com |

| 3-Phosphoglycerate | 2-Phosphoglycerate | Glycolysis | Phosphoglycerate Mutase vulcanchem.comwikipedia.org |

| 2-Phosphoglycerate | 3-Phosphoglycerate | Gluconeogenesis | Phosphoglycerate Mutase vulcanchem.com |

| 3-Phosphoglycerate | 1,3-Bisphosphoglycerate | Gluconeogenesis, Calvin Cycle | Phosphoglycerate Kinase proteopedia.orgkhanacademy.org |

| Ribulose-1,5-bisphosphate + CO2 | 3-Phosphoglycerate (2 molecules) | Calvin Cycle | RuBisCO libretexts.orgkhanacademy.org |

| 3-Phosphoglycerate | Glyceraldehyde-3-phosphate | Calvin Cycle | Phosphoglycerate Kinase, Glyceraldehyde-3-phosphate Dehydrogenase khanacademy.org |

| 3-Phosphoglycerate | Serine | Amino Acid Synthesis | Multiple enzymes chemeurope.comwikipedia.org |

Enzymology and Protein Interactions Involving 3 Adp Glycerate 3

Identification and Characterization of Enzymes Interacting with 3-ADP-glycerate(3-)

The primary enzyme identified in the literature that produces 3-ADP-glycerate(3-) is ADP-phosphoglycerate phosphatase (EC 3.1.3.28). expasy.orgqmul.ac.uk This enzyme was first described in a 1964 study by Zancan, Recondo, and Leloir, which detailed the enzymic dephosphorylation of its substrate. qmul.ac.ukenzyme-database.org

ADP-phosphoglycerate phosphatase is classified as a phosphohydrolase. qmul.ac.uk It catalyzes the following chemical reaction: 3-ADP-2-phosphoglycerate + H₂O → 3-ADP-glycerate + phosphate (B84403) expasy.orgqmul.ac.ukmonarchinitiative.org

This reaction demonstrates that the enzyme facilitates the removal of a phosphate group from the C2 position of the glycerate moiety of the substrate, 3-ADP-2-phosphoglycerate, to yield the product, 3-ADP-glycerate. The enzyme also displays activity towards 2,3-bisphosphoglycerate (B1242519), indicating a degree of substrate flexibility. qmul.ac.ukenzyme-database.org

Kinetic Analysis of Enzymes Utilizing or Producing 3-ADP-glycerate(3-)

A detailed kinetic analysis, which includes determining parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), is fundamental to understanding an enzyme's efficiency and affinity for its substrate. nih.gov While specific kinetic data for ADP-phosphoglycerate phosphatase acting on 3-ADP-2-phosphoglycerate are not extensively documented in recent literature, the principles of such analysis are well-established.

For context, the kinetic properties of related enzymes that bind ADP and glycerate derivatives, such as phosphoglycerate kinase (PGK), have been thoroughly investigated. PGK is a key enzyme in glycolysis that catalyzes the reversible transfer of a phosphate group between 1,3-bisphosphoglycerate (1,3-BPG) and ADP. wikipedia.org Kinetic studies of PGK reveal its high affinity for its substrates. For instance, studies on rat liver phosphoglycerate kinase showed Kₘ values of approximately 0.11 mM for Mg-ADP and 0.006 mM for 1,3-bisphosphoglycerate. nih.gov

Table 1: Kinetic Parameters for a Related Enzyme, Human Phosphoglycerate Kinase (hPGK) This table provides an example of kinetic data for an enzyme that binds ADP, as specific data for ADP-phosphoglycerate phosphatase is not readily available.

| Substrate | Kₘ (mM) | k_cat_ (s⁻¹) | Reference |

|---|

Note: The data above pertains to the interaction of a non-physiological stereoisomer (L-ADP) with human PGK, illustrating the enzyme's binding capacity.

Cofactor Requirements for 3-ADP-glycerate(3-) Related Enzymatic Reactions

The reaction catalyzed by ADP-phosphoglycerate phosphatase is a hydrolysis, with water serving as a co-substrate to accept the phosphate group. expasy.org Many phosphotransfer and hydrolysis reactions also depend on cofactors, particularly divalent metal ions.

Phosphatases and kinases frequently require a metal ion, most commonly magnesium (Mg²⁺), for their catalytic activity. wikipedia.orgebi.ac.uk These ions play a crucial role in stabilizing the negative charges of the phosphate groups on the substrate and on the transferring phosphoryl group, which facilitates the nucleophilic attack. wikipedia.org In the case of phosphoglycerate kinase (PGK), the true substrate is not free ATP or ADP but rather the MgATP or MgADP complex. wikipedia.org The magnesium ion is essential for shielding the phosphate group's charges and may also contribute to the conformational changes required for catalysis. wikipedia.org While not explicitly documented for ADP-phosphoglycerate phosphatase, a requirement for a divalent metal ion like Mg²⁺ would be consistent with the mechanism of many other phosphatases. enzyme-database.org

Molecular Mechanisms of 3-ADP-glycerate(3-) Recognition by Proteins

Molecular recognition refers to the specific interaction between molecules through noncovalent bonds. For a protein to recognize and bind 3-ADP-glycerate(3-), it would need a binding site that is complementary in shape, size, and chemical properties to accommodate both the ADP and the glycerate portions of the ligand.

Binding Site Analysis and Ligand-Protein Interactions of 3-ADP-glycerate(3-)

Although no crystal structures of a protein in complex with 3-ADP-glycerate(3-) are currently available, the binding sites of enzymes that recognize its constituent parts are well understood. Phosphoglycerate kinase (PGK) provides an excellent model, as it possesses distinct binding sites for both a nucleotide (ADP/ATP) and a phosphoglycerate derivative. wikipedia.orgroyalsocietypublishing.org

The structure of PGK is bilobed, with the two domains separated by a cleft. royalsocietypublishing.org

Glycerate-Binding Site: The N-terminal domain binds the glycerate substrate (3-phosphoglycerate or 1,3-bisphosphoglycerate). This binding is mediated by a network of hydrogen bonds and electrostatic interactions with a cluster of basic amino acid residues that stabilize the negatively charged phosphate and carboxylate groups. researchgate.net

ADP-Binding Site: The C-terminal domain is responsible for binding the nucleotide substrate, MgADP or MgATP. wikipedia.orgroyalsocietypublishing.org The adenosine (B11128) moiety fits into a specific pocket, while the phosphate groups are coordinated by the enzyme and the essential magnesium ion. plos.org

A protein designed to bind 3-ADP-glycerate(3-) would likely feature a single, larger binding site incorporating features from both types of sites observed in PGK to accommodate the entire molecule.

Conformational Changes Induced by 3-ADP-glycerate(3-) Binding

The binding of a substrate to an enzyme often induces significant conformational changes in the protein's structure. This "induced fit" mechanism positions the substrate correctly for catalysis and can close the active site off from the solvent.

Again, phosphoglycerate kinase (PGK) serves as a classic example. PGK exists in an "open" conformation in the absence of substrates. wikipedia.org When both the nucleotide and the glycerate substrate bind to their respective domains, the enzyme undergoes a large "hinge-bending" motion. This motion brings the two domains closer together, resulting in a "closed" conformation. wikipedia.orgnih.gov This domain closure is critical for catalysis as it brings the substrates into the correct proximity and orientation for the phosphoryl transfer to occur and sequesters the reaction from water to prevent simple hydrolysis. plos.org It is highly probable that the binding of 3-ADP-glycerate(3-) to its target enzyme would similarly induce a conformational change to create a catalytically competent active site.

Structural Biology of 3-ADP-glycerate(3-) Binding Proteins

The three-dimensional structure of a protein provides the ultimate insight into its function. As of now, the specific structure of ADP-phosphoglycerate phosphatase has not been deposited in public databases like the Protein Data Bank (PDB).

However, the structural biology of phosphoglycerate kinase (PGK) is extensively detailed. PGK is a monomeric protein of about 45 kDa composed of two distinct domains (N-terminal and C-terminal). royalsocietypublishing.orgproteopedia.org These two domains are of nearly equal size and are connected by a flexible hinge region composed of two alpha-helices. wikipedia.orgroyalsocietypublishing.org The active site is located in the cleft between these two domains. royalsocietypublishing.org High-resolution crystal structures of PGK from various organisms have been solved in both the open state (without substrates) and the closed state (with substrates or analogues bound), providing a clear picture of the hinge-bending motion essential for its catalytic cycle. researchgate.netnih.gov This bilobed architecture, with its capacity for large-scale conformational change, represents an effective structural solution for enzymes that catalyze reactions between two separate substrates, and provides a valuable framework for hypothesizing the structure of a protein that binds the single, larger ligand 3-ADP-glycerate(3-).

Table 2: Compound Names

| Compound Name | Abbreviation(s) |

|---|---|

| 3-ADP-glycerate(3-) | |

| Adenosine diphosphate (B83284) | ADP |

| Adenosine triphosphate | ATP |

| 3-ADP-2-phosphoglycerate | |

| 2,3-bisphosphoglycerate | |

| 1,3-bisphosphoglycerate | 1,3-BPG |

| 3-phosphoglycerate (B1209933) | 3-PG |

X-ray Crystallography Studies of Protein-3-ADP-glycerate(3-) Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules, including protein-ligand complexes. theseus.finih.gov By crystallizing a protein in the presence of its ligand, in this case, 3-ADP-glycerate(3-), and then diffracting X-rays through the crystal, scientists can generate a detailed electron density map. This map is then used to build an atomic model of the complex, revealing the precise binding orientation of the ligand and the specific amino acid residues involved in the interaction. nih.gov

A notable example of this technique is the study of phosphoglycerate kinase 2 (PGK2), a sperm-specific isozyme crucial for sperm motility. researchgate.net Researchers successfully crystallized mouse PGK2 in complex with 3-phosphoglycerate (3PG) and ATP, which are structurally related to 3-ADP-glycerate(3-). researchgate.net The crystal structures, resolved to 2.0 Å, revealed that the binding of 3PG induces a significant conformational change, a 13-degree rotation that partially closes the structure. researchgate.net This "induced fit" mechanism highlights how ligand binding can modulate protein structure and function. The study identified specific, conserved side chains that interact directly with the substrate. researchgate.net

Table 1: X-ray Crystallography Data for PGK2-Ligand Complexes

| Complex | Resolution (Å) | PDB ID | Key Findings |

| Mouse PGK2 with 3-phosphoglycerate | 2.0 | 1Z3D | Binding of 3PG causes a 13-degree rotation, leading to a partially closed conformation. |

| Mouse PGK2 with ATP | 2.7 | 1Z3E | The protein remains in an open configuration upon ATP binding. |

| Unliganded Mouse PGK2 | 2.7 | 1Z3C | The apoenzyme exists in an "open" form. |

This table summarizes the key crystallographic data from the study of mouse phosphoglycerate kinase 2 (PGK2) in complex with its substrates. The resolution indicates the level of detail in the structure, and the PDB ID is the unique identifier for the structure in the Protein Data Bank.

These crystallographic studies provide invaluable static snapshots of the protein-ligand interaction, forming the basis for understanding the enzyme's catalytic mechanism and for the design of specific inhibitors or modulators. researchgate.netmigrationletters.com

Cryo-Electron Microscopy Investigations of Macromolecular Assemblies with 3-ADP-glycerate(3-)

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular complexes in their near-native state. researchgate.net This method involves flash-freezing purified complexes in a thin layer of vitreous ice and then imaging them with an electron microscope. The resulting two-dimensional images are then computationally combined to reconstruct a three-dimensional model.

While direct structural studies of 3-ADP-glycerate(3-) complexes using cryo-EM are not yet widely reported, the technique has been successfully applied to study related systems. For instance, cryo-EM has been used to determine the structures of actin filaments bound to ADP at a resolution of 3.6 Å. rcsb.org These studies have provided critical insights into the conformational changes that occur in actin upon nucleotide binding and hydrolysis, which are essential for muscle contraction and cell motility. rcsb.org

Similarly, cryo-EM has been instrumental in elucidating the structure and function of large ATP-dependent molecular machines like the p97/VCP ATPase. researchgate.net Studies on p97 in its apo and ADP-bound states have revealed how nucleotide binding and hydrolysis drive conformational changes that are critical for its role in protein homeostasis. researchgate.net Given that 3-ADP-glycerate(3-) is an analog of ADP, the insights gained from these cryo-EM studies on ADP-bound complexes are highly relevant for predicting how 3-ADP-glycerate(3-) might interact with and modulate the function of similar ATPases and other large protein assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Characterization of 3-ADP-glycerate(3-) Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. duke.eduuzh.ch Unlike crystallography, which provides a static picture, NMR can capture the dynamic nature of protein-ligand interactions. duke.edu

Chemical shift perturbation (CSP) mapping is a common NMR method used to identify the binding site of a ligand on a protein. duke.edu By comparing the NMR spectra of a protein in the absence and presence of 3-ADP-glycerate(3-), researchers can identify specific amino acid residues whose chemical shifts are altered upon ligand binding. These perturbed residues typically form or are located near the binding pocket.

Furthermore, NMR can be used to determine the kinetics and thermodynamics of binding by titrating the ligand into a protein solution and monitoring the changes in the NMR signals. duke.edu This allows for the calculation of dissociation constants (Kd), which quantify the binding affinity. For very weak interactions, with dissociation constants in the millimolar range, NMR is a particularly powerful tool. duke.edu

While specific NMR studies focused solely on 3-ADP-glycerate(3-) are not extensively documented, the principles of the technique have been widely applied to study the interactions of analogous molecules like ATP and ADP with their protein targets. For example, NMR studies of the AAA+ ATPase p97 have utilized various ATP analogs to probe the conformational changes associated with different nucleotide-bound states, including the ADP-bound state. mdpi.com These studies provide a framework for how NMR could be employed to characterize the dynamic interactions of 3-ADP-glycerate(3-) with its protein partners, revealing not only where it binds but also how its binding affects the protein's conformational landscape.

Computational Modeling and Simulation of 3-ADP-glycerate(3-) Interactions

Computational methods have become indispensable tools for studying molecular interactions, complementing experimental techniques by providing detailed insights at an atomic level. These approaches are particularly useful for understanding the dynamic nature of protein-ligand interactions and for predicting the reactivity of molecules.

Molecular Docking and Dynamics Simulations of 3-ADP-glycerate(3-) with Receptors

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. mnba-journal.comdergipark.org.tr This method involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then scoring these conformations based on their predicted binding affinity. dergipark.org.tr Docking studies can provide valuable initial models of protein-3-ADP-glycerate(3-) complexes, which can then be used to guide further experimental work, such as site-directed mutagenesis. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed trajectory of their movements. This allows researchers to investigate the stability of the predicted binding mode, identify key intermolecular interactions (such as hydrogen bonds and van der Waals contacts), and observe any conformational changes in the protein that are induced by ligand binding. brieflands.com

For example, in a study of the enzyme FmtA, molecular docking and dynamics simulations were used to predict and confirm the binding of a substrate analog to the active site. researchgate.net These computational approaches provided insights into the catalytic mechanism of the enzyme. Similar methodologies can be applied to study the interaction of 3-ADP-glycerate(3-) with its target proteins, offering a powerful way to understand the molecular basis of its biological activity.

Table 2: Representative Molecular Docking and Simulation Software

| Software | Type | Application |

| AutoDock Vina | Molecular Docking | Predicts binding modes and affinities of ligands to receptors. mnba-journal.com |

| CB-Dock2 | Molecular Docking | Identifies binding sites and calculates binding energies. mnba-journal.com |

| GROMACS | Molecular Dynamics | Simulates the dynamic behavior of biomolecular systems. |

| AMBER | Molecular Dynamics | A suite of programs for molecular dynamics simulations of biomolecules. |

This table lists some of the commonly used software packages for molecular docking and dynamics simulations, highlighting their primary applications in studying protein-ligand interactions.

Quantum Mechanical Approaches for 3-ADP-glycerate(3-) Reactivity Prediction

Quantum mechanics (QM) provides the most accurate theoretical description of chemical bonding and reactivity. acs.org QM methods can be used to calculate the electronic structure of molecules, providing insights into their reactivity and the mechanisms of chemical reactions. For a molecule like 3-ADP-glycerate(3-), QM calculations can be used to predict its preferred conformation, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO).

These calculations are particularly useful for understanding enzymatic reactions involving 3-ADP-glycerate(3-). By modeling the active site of an enzyme with the substrate, QM methods can be used to calculate the energy profile of the reaction pathway, including the structures of transition states and intermediates. acs.org This provides a detailed understanding of the catalytic mechanism at a level of detail that is often difficult to achieve experimentally.

For instance, QM studies have been instrumental in elucidating the mechanism of enzymes like methane (B114726) monooxygenase and in understanding the energetics of complex biological processes. acs.org While computationally intensive, the application of QM methods to the study of 3-ADP-glycerate(3-) and its interactions with enzymes holds great promise for revealing the fundamental principles governing its chemical transformations in biological systems. libretexts.org

Regulatory Mechanisms of 3 Adp Glycerate 3 Metabolism

Transcriptional and Translational Control of 3-phosphoglycerate (B1209933) Associated Enzymes

The expression levels of enzymes involved in 3-PG metabolism are dynamically adjusted to meet cellular demands, a process governed by the regulation of gene transcription and subsequent protein synthesis.

The transcription of genes encoding enzymes such as PHGDH, PGK, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is responsive to a variety of cellular signals, including nutrient availability, hormonal signals, oxygen levels, and cell cycle state.

In mammals, the expression of PHGDH, which diverts 3-PG into the serine biosynthesis pathway, is controlled by several transcription factors. For instance, it is positively regulated by SP1 and NF-Y. genecards.org In certain cancers, its expression is induced by the NRF2-ATF4 pathway to support the high proliferative rate. ijbs.com Furthermore, in the endometrium, PHGDH expression is repressed by the transcription factor HOXA10, potentially to regulate protein synthesis during the secretory phase. nih.govbioscientifica.com

The expression of the glycolytic enzyme phosphoglycerate kinase (Pgk) is also under tight transcriptional control. In Drosophila, the transcription factor E2F, known for its role in cell cycle regulation, directly binds to the Pgk promoter to activate its expression. pnas.orgnih.gov The loss of this regulation leads to significant metabolic defects and reduced ATP levels. pnas.orgnih.gov Moreover, the expression of many glycolytic enzyme genes, including those in the vicinity of 3-PG metabolism, is induced by hypoxia, often involving the transcription factors Sp1 and Sp3. tandfonline.combiologists.com

Table 1: Transcriptional Regulators of 3-PG Associated Enzymes

| Gene | Enzyme | Transcription Factor | Effect on Expression | Cellular Context |

|---|---|---|---|---|

| PHGDH | 3-Phosphoglycerate Dehydrogenase | HOXA10 | Repression | Murine & Human Endometrium nih.govbioscientifica.com |

| PHGDH | 3-Phosphoglycerate Dehydrogenase | NRF2/ATF4 | Induction | Non-Small-Cell Lung Cancer ijbs.com |

| PHGDH | 3-Phosphoglycerate Dehydrogenase | SP1, NF-Y | Positive Regulation | Human Cells genecards.org |

| Pgk | Phosphoglycerate Kinase | E2F | Activation | Drosophila Development pnas.orgnih.gov |

| Glycolytic Genes | e.g., Aldolase, Pyruvate Kinase | Sp1, Sp3 | Regulation | Hypoxia, Cell Proliferation tandfonline.combiologists.com |

Beyond transcription, the amount of an active enzyme is also determined by the rates of its protein synthesis (translation) and degradation. The stability of enzymes like PHGDH can be altered, contributing to its upregulation in tumor cells. ijbs.com For GAPDH, post-translational modifications can serve as a signal for its degradation. wikipedia.org In plant cells, for example, the association with 14-3-3 proteins can protect enzymes like GAPDH from degradation, a process that is reversed during sugar starvation, leading to enzyme breakdown. frontiersin.org This ensures that cellular resources are not wasted on synthesizing enzymes when their substrates are unavailable.

Allosteric Regulation by 3-phosphoglycerate or its Metabolic Precursors/Products

Allosteric regulation provides a rapid mechanism (milliseconds) to modulate enzyme activity in direct response to changes in the concentrations of metabolic intermediates. pup.ac.in This allows for immediate feedback control.

Phosphoglycerate mutase (PGAM), which interconverts 3-PG and 2-phosphoglycerate, is a key site of allosteric regulation. Its activity is enhanced by fructose-2,6-bisphosphate, a potent allosteric activator that signals a high availability of glucose for glycolysis. fiveable.me This mechanism helps to coordinate the flux through the upper and lower parts of the glycolytic pathway. The significance of this allosteric site is highlighted by the development of novel allosteric inhibitors, such as HKB99, which target PGAM for therapeutic purposes in cancer. nih.govresearchgate.net

In contrast, phosphoglycerate kinase (PGK) is generally not subject to classic allosteric regulation by effector molecules binding to a distinct regulatory site. pnas.org This is because it catalyzes a reversible, near-equilibrium reaction. nih.gov However, its activity is profoundly influenced by the concentrations of its substrates and products, particularly the intracellular [ATP]/[ADP] ratio. pnas.orgnih.gov A low ATP/ADP ratio, indicating high energy demand, drives the forward reaction (ATP production), thus linking glycolytic flux directly to the cell's energy state. nih.govproteopedia.org

While 3-PG itself is not a widely reported allosteric effector in the central glycolytic pathway, it serves as a critical allosteric activator for the enzyme ADP-glucose pyrophosphorylase in plants and bacteria. nih.gov This enzyme catalyzes a key step in starch and glycogen (B147801) synthesis, respectively. Activation by 3-PG ensures that carbon is shunted towards storage when products of photosynthesis (like 3-PG) are abundant.

Table 2: Allosteric Regulation of 3-PG Associated Enzymes

| Enzyme | Regulator | Type of Regulation | Effect on Activity | Pathway Context |

|---|---|---|---|---|

| Phosphoglycerate Mutase (PGAM) | Fructose-2,6-bisphosphate | Allosteric Activator | Enhancement | Promotes Glycolysis fiveable.me |

| Phosphoglycerate Mutase (PGAM) | HKB99 | Allosteric Inhibitor | Suppression | Therapeutic Target nih.govresearchgate.net |

| Phosphoglycerate Kinase (PGK) | ATP/ADP Ratio | Substrate/Product Inhibition | Modulation | Controls Glycolytic Flux pnas.orgnih.gov |

| ADP-Glucose Pyrophosphorylase | 3-Phosphoglycerate (3-PG) | Allosteric Activator | Activation | Promotes Starch/Glycogen Synthesis nih.gov |

| Non-phosphorylating GAPDH (Archaeal) | AMP, ADP | Allosteric Activator | Enhancement | Increases Affinity for Cosubstrate pdbj.org |

| Non-phosphorylating GAPDH (Archaeal) | ATP, NADPH | Allosteric Inhibitor | Reduction | Decreases Affinity for Cosubstrate pdbj.org |

Post-Translational Modifications Affecting Enzymes in 3-phosphoglycerate Pathways

Post-translational modifications (PTMs) are covalent chemical changes to proteins that occur after translation and represent a crucial layer of regulation for enzyme activity, localization, and stability. wikipedia.org These modifications can be rapid (seconds to minutes) and are often reversible. pup.ac.in

Reversible protein phosphorylation is a primary mechanism for regulating glycolytic flux in response to extracellular signals like hormones. Insulin (B600854), for example, can stimulate the phosphorylation of phosphoglycerate mutase (PGAM) on tyrosine residues via its receptor kinase, although the direct functional consequence of this specific event requires further study. nih.gov More broadly, the phosphorylation state of key glycolytic enzymes is controlled by hormones like insulin and glucagon, which respectively stimulate or inhibit glycolysis. wikipedia.orgjackwestin.com

Phosphoglycerate kinase (PGK) is also subject to phosphorylation. This modification has been implicated in regulating its "moonlighting" functions, such as its potential role in the nucleus in modulating DNA replication and repair. nih.gov In plants, phosphorylation is a known regulatory mechanism for PGK and other carbon metabolism enzymes. frontiersin.org

The cellular redox state, reflecting the balance between oxidizing and reducing species, profoundly impacts the function of metabolic enzymes, particularly those with reactive cysteine residues. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which produces the substrate for PGK, is a major target of redox regulation. nih.gov Oxidative and nitrosative stress can lead to various modifications of a catalytic cysteine residue in GAPDH, including S-nitrosylation, S-thiolation, and sulfenylation. mdpi.comnih.gov These modifications typically inhibit the enzyme's glycolytic activity. nih.govnih.gov This inhibition can be a regulatory mechanism to divert metabolic flux into other pathways, such as the pentose (B10789219) phosphate (B84403) pathway to generate the reducing equivalent NADPH for antioxidant defense. mdpi.com This redox-sensitive control is often reversible, with cellular systems like the thioredoxin system capable of reducing the oxidized enzyme to restore its activity. researchgate.net The activity of PGK is also reported to be modulated by the cellular redox state. frontiersin.org

Table 3: Post-Translational Modifications of 3-PG Associated Enzymes

| Enzyme | Modification | Effect | Regulatory Context |

|---|---|---|---|

| Phosphoglycerate Mutase (PGAM) | Tyrosine Phosphorylation | Stimulated by Insulin | Hormonal Regulation nih.gov |

| Phosphoglycerate Kinase (PGK) | Phosphorylation | Regulation of non-glycolytic functions | DNA Repair, Plant Carbon Metabolism frontiersin.orgnih.gov |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | S-Nitrosylation | Reversible Inhibition | NO Signaling, Glycolytic Regulation nih.gov |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | S-Thiolation, Sulfenylation | Inhibition, Functional Switching | Oxidative Stress Response nih.govmdpi.com |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Acetylation | Regulation of Activity | Hepatic Metabolism nih.gov |

Other Covalent Modifications

The metabolism leading to and from 3-phosphoglycerate, the core structure of 3-ADP-glycerate(3-), is tightly regulated by covalent modifications of key enzymes. A primary target of such regulation is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), the enzyme responsible for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a direct precursor to 3-phosphoglycerate in glycolysis. oup.comgithub.io The functional versatility and regulation of GAPDH are significantly influenced by post-translational modifications (PTMs), which can alter its catalytic activity and subcellular location. oup.comresearchgate.net

One of the most significant covalent modifications of GAPDH is ADP-ribosylation . This process involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to the enzyme. mdpi.com Studies have shown that glyceraldehyde-3-phosphate (GA3P), the substrate for GAPDH, is a potent activator of the enzyme's auto-ADP-ribosylation. nih.gov This modification is associated with an inhibition of GAPDH's dehydrogenase activity. nih.gov The bond is suggested to form on a lysine (B10760008) residue. nih.gov Nitric oxide (NO) and related nitrosating agents can also induce the covalent modification of GAPDH with NAD+, a process sometimes referred to as NAD+-linkage or ADP-ribosylation. nih.govportlandpress.com This S-nitrosylation of the active site thiol appears to be a prerequisite for the subsequent modification with NAD+. nih.gov

S-nitrosylation , the addition of a nitric oxide group to a cysteine thiol, is another critical covalent modification. This modification can lead to the translocation of GAPDH to the nucleus, where it participates in functions separate from glycolysis, such as apoptosis. assaygenie.comuniprot.org The interaction with the protein SIAH1, which has a nuclear localization signal, is facilitated by the S-nitrosylation of GAPDH. uniprot.org

Phosphorylation is also a key regulatory modification for enzymes in this pathway. For instance, the activity of phosphoglycerate kinase, which catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate while generating ATP, is influenced by the cellular ATP/ADP ratio. nih.govlumenlearning.com While direct phosphorylation of 3-ADP-glycerate(3-) itself is not a primary regulatory mechanism, the phosphorylation state of the enzymes that produce and consume its metabolic relatives is crucial.

| Covalent Modification | Affected Enzyme | Key Findings | Reference |

|---|---|---|---|

| ADP-ribosylation | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Activated by its substrate, glyceraldehyde-3-phosphate, leading to inhibition of dehydrogenase activity. Induced by nitric oxide. | mdpi.comnih.gov |

| S-nitrosylation | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Facilitates nuclear translocation and interaction with SIAH1, linking metabolic state to other cellular processes like apoptosis. A prerequisite for NAD+ modification. | nih.govassaygenie.comuniprot.org |

| Phosphorylation | Phosphoglycerate kinase | Activity is controlled by the relative concentrations of ATP and ADP, directly linking the rate of 3-phosphoglycerate formation to the cell's energy status. | nih.govlumenlearning.com |

Metabolic Compartmentation and Subcellular Regulation of 3-ADP-glycerate(3-)

The metabolism of 3-phosphoglycerate, and by extension 3-ADP-glycerate(3-), is distinctly compartmentalized within the cell, a strategy that allows for differential regulation and integration with various metabolic needs. adpcollege.ac.in This segregation necessitates transport mechanisms for substrates and products across organellar membranes. adpcollege.ac.in

Cytosol: The primary site for glycolysis , the catabolic pathway that breaks down glucose, is the cytosol. adpcollege.ac.incsun.edu In this pathway, 3-phosphoglycerate is an intermediate formed from 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase. openaccessjournals.comwikipedia.org The cytosolic pool of 3-phosphoglycerate is also a precursor for the synthesis of the amino acid serine. oup.comwikipedia.org The regulation here is tightly linked to the energy state of the cell, with high levels of ATP inhibiting key glycolytic enzymes like phosphofructokinase, thus slowing the production of 3-phosphoglycerate precursors. lumenlearning.comopenaccessjournals.com

Mitochondria: While glycolysis occurs in the cytosol, mitochondria are central to the complete oxidation of glucose products under aerobic conditions. adpcollege.ac.in The glycerol-3-phosphate shuttle provides a mechanism to move reducing equivalents (NADH) from the cytosol into the mitochondria. nih.gov In this shuttle, cytosolic glycerol-3-phosphate dehydrogenase reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G-3-P). nih.gov G-3-P is then reoxidized to DHAP on the outer surface of the inner mitochondrial membrane by a mitochondrial FAD-dependent glycerol-3-phosphate dehydrogenase, donating electrons to the electron transport chain. nih.gov This compartmentalization links cytosolic metabolism with mitochondrial energy production. nih.gov

Chloroplasts (in plants): In photosynthetic organisms, the Calvin-Benson Cycle takes place in the chloroplast stroma. oup.com In this pathway, two molecules of 3-phosphoglycerate are produced for each molecule of CO2 fixed. wikipedia.org This 3-phosphoglycerate is then reduced to glyceraldehyde-3-phosphate in a reaction that consumes ATP and NADPH generated during the light-dependent reactions of photosynthesis. wikipedia.org The regulation within the chloroplast is therefore linked to light availability and the redox state of the organelle. nih.govuni-muenchen.de The rate of 3-phosphoglycerate reduction is controlled by the concentrations of ATP, ADP, and 3-phosphoglycerate itself within the chloroplast. nih.gov Plant cells also have distinct isoforms of GAPDH in the cytosol and chloroplasts, which differ in their cofactor dependency (NAD+ for cytosolic GAPC, NADP+ for chloroplast GAPDH), highlighting the specialized roles dictated by compartmentation. oup.com

Nucleus: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) can translocate to the nucleus upon certain modifications, like S-nitrosylation. uniprot.org In the nucleus, it performs non-glycolytic functions, including roles in apoptosis and DNA repair. oup.comassaygenie.com This demonstrates that the subcellular location of a key metabolic enzyme can determine its function, providing another layer of regulation.

| Subcellular Compartment | Associated Pathway | Role in 3-Phosphoglycerate Metabolism | Regulatory Features | Reference |

|---|---|---|---|---|

| Cytosol | Glycolysis, Amino Acid Synthesis | Production of 3-phosphoglycerate from 1,3-bisphosphoglycerate; precursor for serine synthesis. | Allosteric regulation by ATP/ADP ratios; hormonal control. | adpcollege.ac.inwikipedia.org |

| Mitochondria | Glycerol-3-Phosphate Shuttle, Electron Transport Chain | Indirectly involved via the glycerol-3-phosphate shuttle, which links cytosolic NADH metabolism to mitochondrial respiration. | Substrate transport across mitochondrial membranes. | nih.gov |

| Chloroplasts | Calvin-Benson Cycle | Product of CO2 fixation; is reduced to glyceraldehyde-3-phosphate using ATP and NADPH. | Regulated by light, ATP/ADP ratio, and redox state (NADPH/NADP+). | oup.comwikipedia.org |

| Nucleus | Apoptosis, DNA Repair | Not a site of metabolic conversion, but the localization of GAPDH here links metabolic status to nuclear events. | Translocation is regulated by post-translational modifications like S-nitrosylation. | uniprot.org |

Biological Roles and Physiological Significance of 3 Adp Glycerate 3

Hypothesized Roles of 3-ADP-glycerate(3-) in Cellular Energy Metabolism

Currently, there is no direct scientific evidence or established research detailing the hypothesized roles of 3-ADP-glycerate(3-) in cellular energy metabolism. Major energy-yielding pathways like glycolysis involve related, but distinct, molecules. For instance, the enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, yielding ATP and 3-phosphoglycerate (B1209933). wikipedia.orgontosight.ainih.gov This is a critical substrate-level phosphorylation step that generates ATP. ontosight.ai However, 3-ADP-glycerate(3-) is not described as an intermediate in this canonical reaction. The regulation of these pathways is sensitive to the cellular energy state, reflected in the [ATP]/[ADP] ratio, but a direct regulatory role for 3-ADP-glycerate(3-) has not been identified. nih.govnih.gov

Potential Involvement of 3-ADP-glycerate(3-) in Biosynthetic Processes

Information on the direct involvement of 3-ADP-glycerate(3-) in biosynthetic processes is not available in the current body of scientific literature.

Links to Nucleotide Metabolism

There is no documented evidence linking 3-ADP-glycerate(3-) directly to nucleotide metabolism. While the molecule itself contains an ADP moiety, its role as a precursor or intermediate in the synthesis of other nucleotides is unknown. nih.gov

Connections to Amino Acid and Lipid Synthesis

The precursor for the synthesis of amino acids like serine, glycine (B1666218), and cysteine is 3-phosphoglycerate, a product of the phosphoglycerate kinase reaction in glycolysis. hmdb.cafrontiersin.org Similarly, the glycerol (B35011) backbone for lipid synthesis can be derived from the glycolytic intermediate dihydroxyacetone phosphate. proteopedia.org However, a direct role for 3-ADP-glycerate(3-) in these biosynthetic pathways has not been described.

Role of 3-ADP-glycerate(3-) in Eukaryotic Biological Systems

As with prokaryotes, there is a lack of information regarding the specific function of 3-ADP-glycerate(3-) in eukaryotes. Eukaryotic metabolism is centered around pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation, and the compound is not a recognized intermediate in the canonical versions of these processes. wikipedia.orgnih.gov Starch synthesis in plants, a key eukaryotic process, is regulated by the ratio of 3-phosphoglycerate to inorganic phosphate, which modulates the activity of ADP-glucose pyrophosphorylase, but this does not involve 3-ADP-glycerate(3-). frontiersin.orgnih.govresearchgate.net

Participation of 3-ADP-glycerate(3-) in Cellular Signaling Pathways

There is no available research to suggest that 3-ADP-glycerate(3-) participates in cellular signaling pathways. Key energy state sensors, such as AMP-activated protein kinase (AMPK), respond to the cellular ratios of AMP/ATP or ADP/ATP, but there is no evidence to include 3-ADP-glycerate(3-) as a signaling molecule.

Response of 3-ADP-glycerate(3-) Metabolism to Environmental Perturbations

The metabolic pathways involving 3-phosphoglycerate (3-PGA) are highly responsive to a variety of environmental stressors. These perturbations often disrupt the delicate balance between carbon fixation, energy production, and consumption, leading to significant shifts in the concentration and flux of 3-PGA and its associated energy currency, ADP.

Light and Oxidative Stress

Light is the primary driver of photosynthesis, but its excess can lead to photo-oxidative stress. High light intensity can increase the levels of 3-PGA. oup.com This is partly due to an enhancement of the photorespiratory pathway, which recycles 2-phosphoglycolate (B1263510) back to 3-PGA. nih.gov In Arabidopsis, light stress leads to an increase in glycolate, glycine, and 3-PGA levels. oup.com Oxidative stress, often a consequence of high light, also impacts 3-PGA metabolism. In heterotrophic Arabidopsis cells, oxidative stress induced by menadione (B1676200) causes a significant, albeit transient, increase in 3-PGA, suggesting a bottleneck in downstream glycolytic flux. nih.gov The accumulation of reactive oxygen species (ROS) under stress conditions can inhibit enzymes, leading to a backup of metabolic intermediates like 3-PGA. nih.govfrontiersin.org

Temperature Stress

Both high and low temperatures significantly affect the enzymatic reactions central to 3-PGA metabolism. Moderate heat stress can stimulate the Calvin-Benson cycle, leading to a higher rate of 3-PGA synthesis in cyanobacteria like Synechocystis sp. PCC 6803. oup.com However, severe heat stress often inhibits photosynthesis. In cotton, for example, high temperatures lead to the inactivation of RuBisCO, causing a depletion of the 3-PGA pool and an accumulation of its precursor, Ribulose-1,5-bisphosphate (RuBP). nih.govresearchgate.net Conversely, low temperatures can also limit photosynthesis by restricting the regeneration of RuBP, though the ratio of 3-PGA to triose phosphates may remain unchanged, indicating a coordinated downregulation of the cycle. researchgate.net

Nutrient Deprivation

Nutrient availability, particularly nitrogen, is crucial for growth and directly influences carbon metabolism. Under nitrogen starvation, many cyanobacteria redirect fixed carbon from growth towards storage compounds like glycogen (B147801). pnas.org In Synechocystis sp. PCC 6803, this response involves the inhibition of phosphoglycerate mutase (PGAM), the enzyme that converts 3-PGA to 2-PGA. pnas.org This inhibition leads to an accumulation of 3-PGA, which in turn allosterically activates the first enzyme in glycogen synthesis. pnas.orgnih.gov This metabolic switch effectively diverts carbon flow away from lower glycolysis and amino acid synthesis, adjusting the cell's metabolism to the limited nitrogen supply. pnas.org

Drought and Salinity Stress

Water deficit and high salinity are major abiotic stresses that primarily impact plants by causing stomatal closure to conserve water, which in turn limits CO2 uptake. This reduction in CO2 availability can lead to a decrease in the activity of enzymes in the Calvin cycle. mdpi.com Under drought, the activity of enzymes responsible for the reduction of 3-PGA, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), is often lower. mdpi.com Proteomic studies in various plants have shown that the abundance of key glycolytic enzymes, including phosphoglycerate kinase (PGK) which produces 3-PGA, is altered in response to drought and salinity, though the direction of change can vary between species and the severity of the stress. frontiersin.orgarccjournals.com For instance, elevated CO2 levels can help alleviate drought stress in cucumber roots by increasing the abundance of certain proteins in the pentose (B10789219) phosphate pathway, which can enhance the stability of glycolysis and the TCA cycle. nih.gov

Interactive Data Table: Response of 3-PGA Metabolism to Environmental Perturbations

| Environmental Perturbation | Organism/System | Key Enzyme/Pathway Affected | Observed Effect on 3-PGA/Related Metabolites |

| High Light Stress | Arabidopsis thaliana | Photorespiration, Glycolysis | Increase in 3-PGA, glycolate, and glycine levels. oup.com |

| Oxidative Stress | Arabidopsis thaliana (heterotrophic cells) | Glycolysis | Transient increase in 3-PGA levels. nih.gov |

| Moderate Heat Stress | Synechocystis sp. PCC 6803 | Calvin-Benson Cycle | Increased rate of 3-PGA synthesis. oup.com |

| Severe Heat Stress | Gossypium hirsutum (Cotton) | RuBisCO Activation | Depletion of 3-PGA pool, increase in RuBP levels. nih.gov |

| Low Temperature Stress | Vitis vinifera (Grapevine) | Calvin-Benson Cycle | RuBP regeneration limited, but 3-PGA/Triose-P ratio largely unchanged. researchgate.net |

| Nitrogen Starvation | Synechocystis sp. PCC 6803 | Phosphoglycerate Mutase (PGAM), Glycogen Synthesis | Inhibition of PGAM leads to accumulation of 3-PGA. pnas.org |

| Nitrogen Depletion | Synechocystis sp. PCC 7942 (glycogen-deficient mutant) | Calvin-Benson-Bassham (CBB) Cycle | Increased accumulation of 3-PGA. nih.gov |

| Drought Stress | Major Food Crops | Calvin-Benson Cycle (e.g., GAPDH) | Lower activity of enzymes reducing 3-PGA. mdpi.com |

| Drought & Salinity Stress | Oryza sativa (Rice), Triticum aestivum (Wheat) | Glycolysis (e.g., PGK) | Altered abundance of glycolytic enzymes. frontiersin.org |

Analytical Methodologies for 3 Adp Glycerate 3 Quantification and Characterization

Chromatographic Techniques for 3-ADP-glycerate(3-) Separation and Purification

Chromatography is fundamental to isolating 3-ADP-glycerate(3-) from complex biological matrices and separating it from structurally similar isomers and metabolites. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, including its high polarity, charge, and non-volatile nature.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like 3-ADP-glycerate(3-). Given its structure, which includes phosphate (B84403) groups and a carboxyl group, the molecule is highly anionic and polar. Therefore, standard reversed-phase chromatography is often insufficient without modification.

Method development for 3-ADP-glycerate(3-) would logically employ ion-pair reversed-phase HPLC or mixed-mode chromatography.

Ion-Pair Reversed-Phase HPLC: This technique adds a cationic ion-pairing agent (e.g., tributylamine (B1682462) or tetrabutylammonium) to the mobile phase. glsciences.com This agent forms a neutral ion pair with the anionic 3-ADP-glycerate(3-), allowing it to be retained and separated on a standard C18 reversed-phase column. The mobile phase typically consists of an aqueous buffer (e.g., potassium phosphate or ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. glsciences.comnih.gov

Mixed-Mode Chromatography: Columns that combine both reversed-phase and anion-exchange characteristics, such as the Amaze HA column, are highly effective for separating nucleotides like ADP and ATP and would be suitable for 3-ADP-glycerate(3-). helixchrom.com This approach offers enhanced selectivity by utilizing multiple interaction modes. helixchrom.com

Optimization of the HPLC method involves adjusting mobile phase pH, buffer concentration, ion-pairing agent concentration, and the gradient of the organic modifier to achieve optimal resolution and peak shape. Detection is typically performed using a UV detector set to approximately 259-260 nm, the absorbance maximum for the adenine (B156593) ring in the ADP moiety.

Table 1: Hypothetical HPLC Parameters for 3-ADP-glycerate(3-) Analysis

| Parameter | Ion-Pair RP-HPLC | Mixed-Mode HPLC |

| Column | C18 (e.g., 2.6 µm, 4.6 x 150 mm) nih.gov | Mixed-Mode Hydrophilic/Anion-Exchange (e.g., Amaze HA) helixchrom.com |

| Mobile Phase A | 10 mM Potassium Phosphate, 5 mM Tetrabutylammonium Bromide, pH 6.5 | 100 mM Ammonium Formate, pH 6.8 |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |

| Flow Rate | 0.5 - 1.2 mL/min nih.gov | 0.5 - 1.0 mL/min |

| Gradient | 0-40% B over 20 minutes | 90-50% B over 15 minutes |

| Temperature | 25-45 °C glsciences.com | 30-40 °C |

| Detection | UV at 260 nm | UV at 260 nm |

Direct analysis of 3-ADP-glycerate(3-) by Gas Chromatography (GC) is not feasible due to its high molecular weight, polarity, and lack of volatility. To make it amenable to GC analysis, a chemical derivatization step is required to convert the non-volatile analyte into a volatile and thermally stable compound.

The most common derivatization strategy for polar metabolites containing hydroxyl, carboxyl, and phosphate groups is silylation. nih.gov Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) groups. nih.gov

The derivatization process for 3-ADP-glycerate(3-) would involve:

Lyophilization of the aqueous sample to complete dryness.

Addition of the silylating reagent (e.g., MSTFA with a catalyst like TMCS) in a suitable solvent like pyridine.

Incubation at an elevated temperature (e.g., 60-80 °C) to ensure complete reaction.

The resulting per-silylated 3-ADP-glycerate derivative can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov The separation is achieved on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. nih.gov

Table 2: Derivatization and GC-MS Parameters for Volatilized 3-ADP-glycerate(3-)

| Step | Description |

| Analyte | 3-ADP-glycerate(3-) |

| Derivatization Reagent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Reaction | Replacement of active protons on -OH, -COOH, and phosphate groups with -Si(CH₃)₃ groups. nih.govnist.gov |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. nih.gov |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 70°C, ramp to 300°C at 5-10°C/min |

| Detection | Mass Spectrometry (Electron Ionization) |

Ion-Exchange Chromatography (IEC) is a powerful technique for the separation and purification of ionic compounds based on their net charge. purolite.comoiv.int Given that 3-ADP-glycerate(3-) is a polyanion at neutral pH due to its multiple phosphate and carboxylate groups, anion-exchange chromatography is an ideal method for its isolation from complex biological samples. thermofisher.comlcms.cz

In this technique, a column with a stationary phase containing fixed positive charges (e.g., quaternary ammonium groups) is used. shimadzu.com

The sample is loaded onto the column under low ionic strength conditions, where the negatively charged 3-ADP-glycerate(3-) binds to the stationary phase.

Elution is achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., using NaCl or potassium hydroxide) or by changing the pH. thermofisher.comshimadzu.com

Compounds are eluted in order of their increasing net negative charge, allowing for effective separation of 3-ADP-glycerate(3-) from less charged molecules like AMP, or more highly charged ones like ATP.

IEC is particularly valuable for preparative applications where the goal is to obtain a purified fraction of the compound for further analysis. purolite.com

Mass Spectrometry (MS) Approaches for 3-ADP-glycerate(3-) Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the analysis of 3-ADP-glycerate(3-), providing high sensitivity, high specificity, and the ability to elucidate molecular structure. mdpi.com It is almost always coupled with a chromatographic separation step.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of MS. It is the premier technique for the targeted quantification of metabolites like 3-ADP-glycerate(3-) in complex matrices. researchgate.netnih.gov

The analysis is typically performed using an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar, thermally labile molecules. For an anionic compound like 3-ADP-glycerate(3-), ESI is operated in negative ion mode. oup.com

Targeted quantification is usually achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated parent ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, high-abundance fragment ion in the third quadrupole. This process provides exceptional specificity and reduces chemical noise.

Table 3: Predicted Mass Data for LC-MS Analysis of 3-ADP-glycerate(3-)

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₉N₅O₁₃P₂ | uni.lu |

| Monoisotopic Mass | 515.0455 Da | uni.lu |

| Ionization Mode | ESI Negative | |

| Parent Ion (Precursor) | [M-H]⁻ | m/z 514.0382 |

| Other Adducts | [M+Na-2H]⁻ | m/z 536.0202 |

Tandem Mass Spectrometry (MS/MS) is crucial for the structural confirmation of 3-ADP-glycerate(3-). nih.gov By inducing fragmentation of the isolated parent ion, an MS/MS spectrum is generated that serves as a structural fingerprint of the molecule. sciopen.com This is typically performed in the collision cell of a triple quadrupole or ion trap mass spectrometer through collision-induced dissociation (CID).

The fragmentation of 3-ADP-glycerate(3-) ([M-H]⁻ at m/z 514.0) is expected to occur at the labile phosphoester and phosphoanhydride bonds. The resulting fragment ions would be characteristic of its constituent parts.

Expected major fragmentation pathways include:

Cleavage of the phosphoanhydride bond to yield ADP and glycerate fragments.

Loss of phosphate groups.

Fragmentation of the ADP moiety itself.

High-resolution mass spectrometry (e.g., using Q-TOF or Orbitrap instruments) can provide highly accurate mass measurements of both parent and fragment ions, enabling the confident determination of their elemental compositions and confirming the identity of the molecule. mdpi.com

Table 4: Predicted MS/MS Fragmentation Profile for 3-ADP-glycerate(3-) ([M-H]⁻)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Identity of Fragment |

| 514.0 | 426.0 | [ADP - H]⁻ |

| 514.0 | 346.0 | [AMP - H]⁻ |

| 514.0 | 185.0 | [Glycerate-3-phosphate - H]⁻ |

| 514.0 | 134.0 | [Adenine - H]⁻ |

| 514.0 | 97.0 | [H₂PO₄]⁻ |

| 514.0 | 79.9 | [PO₃]⁻ |

High-Resolution Mass Spectrometry for Precise Mass Measurement of 3-ADP-glycerate(3-)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate identification of 3-ADP-glycerate(3-) by providing a precise measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, can determine the mass of an ion with high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, which is essential for distinguishing 3-ADP-glycerate(3-) from other compounds that may have the same nominal mass (isobaric compounds).

The molecular formula for the neutral form of 3-ADP-glycerate(3-) is C₁₃H₁₉N₅O₁₃P₂. uni.lu Based on this, the monoisotopic mass is calculated to be 515.0455 Da. uni.lu In practice, during mass spectrometry analysis, the molecule is ionized, commonly by forming adducts such as [M+H]⁺ or [M-H]⁻. HRMS can measure the m/z of these ions with high precision. For instance, gas chromatography coupled with high-resolution TOF-MS has been utilized for the positional isotopologue analysis of related metabolites like 3-phosphoglycerate (B1209933) (3PGA), demonstrating the power of this technique in complex biological samples. researchgate.net

The coupling of liquid chromatography (LC) with HRMS (LC-HRMS) is a particularly powerful approach for analyzing polar metabolites like 3-ADP-glycerate(3-). hpst.czacs.org Hydrophilic interaction liquid chromatography (HILIC) is often employed to retain and separate such polar compounds before they are introduced into the mass spectrometer. hpst.czacs.orgunit.no This combination allows for the separation of isomers and provides high-confidence annotation of detected mass-to-charge ratio signals. hpst.cz

Table 1: Predicted High-Resolution Mass Spectrometry Data for 3-ADP-glycerate(3-) Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 516.05278 |

| [M+Na]⁺ | 538.03472 |

| [M-H]⁻ | 514.03822 |

Data sourced from predicted values based on the compound's molecular formula. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-ADP-glycerate(3-) Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of molecules like 3-ADP-glycerate(3-). emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ³¹P NMR)

One-dimensional (1D) NMR experiments are fundamental for structural characterization. emerypharma.com For 3-ADP-glycerate(3-), a combination of ¹H, ¹³C, and ³¹P NMR spectra would be required to probe the different components of the molecule.

¹H NMR: A proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin splitting or multiplicity), and the number of protons of each type (integration). emerypharma.comuab.edu For 3-ADP-glycerate(3-), this would help identify the protons on the adenine base, the ribose sugar, and the glycerate backbone.

¹³C NMR: A carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the carbons in the adenine, ribose, and glycerate moieties. emerypharma.com

³¹P NMR: Phosphorus-31 NMR is particularly crucial for analyzing phosphorylated compounds. organicchemistrydata.org For 3-ADP-glycerate(3-), the ³¹P NMR spectrum would show distinct signals for the two phosphorus atoms in the diphosphate (B83284) bridge. The chemical shifts and coupling constants (J-coupling) between the phosphorus nuclei provide information about their bonding environment and connectivity. Studies on the interaction of ADP with enzymes have utilized ³¹P NMR to observe the chemical shifts of the α- and β-phosphorus signals upon binding to magnesium and other molecules. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, complex molecules often yield crowded spectra that are difficult to interpret. Two-dimensional (2D) NMR experiments resolve these overlaps by spreading the signals across two frequency axes, revealing correlations between different nuclei. ulethbridge.caslideshare.netbitesizebio.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. emerypharma.com A COSY spectrum of 3-ADP-glycerate(3-) would be used to trace the proton-proton connectivities within the ribose sugar and the glycerate unit, helping to piece together these structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates the chemical shifts of protons directly to the carbons to which they are attached. uab.eduslideshare.net An HSQC spectrum is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. It helps to definitively link the protons and carbons of the ribose and glycerate parts of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. uab.eduslideshare.net HMBC is critical for connecting the different structural fragments of 3-ADP-glycerate(3-). For example, it could show correlations between the protons of the ribose sugar and the carbons of the adenine base, and between the ribose and the phosphate group, and between the phosphate group and the glycerate moiety, thus confirming the entire molecular structure.

Table 2: Application of NMR Techniques for Structural Analysis of 3-ADP-glycerate(3-)

| NMR Technique | Type | Information Obtained |

|---|---|---|

| ¹H NMR | 1D | Proton chemical shifts, multiplicities, and integrations. |

| ¹³C NMR | 1D | Carbon skeleton information, number of unique carbons. |

| ³¹P NMR | 1D | Phosphorus environment, connectivity of phosphate groups. |

| COSY | 2D | ¹H-¹H correlations through bonds (J-coupling). |

| HSQC | 2D | Direct ¹H-¹³C one-bond correlations. |

| HMBC | 2D | Long-range ¹H-¹³C two- and three-bond correlations. |

Integrated Omics Technologies for 3-ADP-glycerate(3-) Metabolomics Profiling

Metabolomics, the large-scale study of small molecules or metabolites, provides a functional readout of the physiological state of a cell or organism. researchgate.net Integrated omics approaches, particularly those involving mass spectrometry, are used to profile metabolites like 3-ADP-glycerate(3-) within a biological system. nih.gov

Global Metabolomic Analysis for Discovery of 3-ADP-glycerate(3-) Signatures

Global or untargeted metabolomics aims to measure as many metabolites as possible in a sample to generate a comprehensive profile. nih.govmasseycancercenter.org This hypothesis-generating approach is used to discover metabolic signatures or biomarkers associated with a particular state, such as a disease or response to treatment. researchgate.netmdpi.com

LC-MS is a primary platform for global metabolomics due to its sensitivity and broad coverage. hpst.cz In a typical workflow, metabolite extracts from different sample groups are analyzed by LC-HRMS, and the resulting large datasets are processed using bioinformatics tools. Statistical analysis is then used to identify features (characterized by their m/z and retention time) that are significantly different between groups. If 3-ADP-glycerate(3-) levels change significantly in response to a stimulus, it would be identified as part of a "metabolite signature." Subsequent work would then focus on formally identifying this feature as 3-ADP-glycerate(3-) using techniques like tandem mass spectrometry (MS/MS) to match its fragmentation pattern to a known standard.

Quantitative Metabolomics for Measuring 3-ADP-glycerate(3-) Levels

Once a metabolite like 3-ADP-glycerate(3-) is identified as being of interest, targeted quantitative methods are employed to measure its absolute or relative concentration with high precision and accuracy. nih.gov

Targeted metabolomics focuses on a predefined set of metabolites. nih.gov For 3-ADP-glycerate(3-), this is often accomplished using LC-MS/MS with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. sciex.com In an MRM experiment, a specific parent ion (precursor ion) corresponding to the ionized 3-ADP-glycerate(3-) is selected, fragmented in the collision cell, and a specific fragment ion (product ion) is monitored. This process is highly specific and sensitive. The use of stable isotope-labeled internal standards, which have nearly identical chemical and physical properties to the target analyte but a different mass, is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. acs.orgnih.gov Quantitative workflows have been successfully developed to measure dozens of metabolites from central carbon metabolism, including related compounds like ADP and ATP. sciex.comrsc.org

Systems Biology Approaches to 3 Adp Glycerate 3 Metabolism

Reconstruction of Metabolic Networks Involving 3-ADP-glycerate(3-)

Metabolic network reconstruction is the foundational step in systems biology, creating a comprehensive map of all known metabolic reactions within an organism. wikipedia.orgucsd.edu This process involves collecting and integrating information from genomic, biochemical, and literature sources to build a mathematical model of metabolism. wikipedia.org

Hypothetical Reconstruction Process for 3-ADP-glycerate(3-):

Genome Annotation: The first step would be to search an organism's annotated genome for genes predicted to encode enzymes capable of producing or consuming 3-ADP-glycerate(3-). This would involve looking for enzymes like hypothetical kinases, pyrophosphatases, or hydrolases that could act on glycerate derivatives and ADP. Homology-based searches could identify enzymes similar to those known to catalyze analogous reactions. mdpi.com

Biochemical Data Integration: Existing biochemical databases (like KEGG and MetaCyc) would be scoured for any evidence of reactions involving 3-ADP-glycerate(3-) or structurally similar molecules. nih.gov Even if the exact compound is not found, data on promiscuous enzyme activities could provide clues. pnas.org For instance, a kinase that typically phosphorylates a different substrate might be found to also accept 3-phosphoglycerate (B1209933) and an ADP donor under certain conditions.

Pathway Curation: Based on the genomic and biochemical evidence, hypothetical reactions involving 3-ADP-glycerate(3-) would be formulated and added to the existing metabolic network. researchgate.net This involves defining the stoichiometry of each new reaction, its reactants, products, and the enzyme(s) that catalyze it.

The result of this process would be a genome-scale metabolic model (GEM) that includes 3-ADP-glycerate(3-), providing a structured representation of its metabolic context. nih.gov

Table 1: Hypothetical Reactions for a Metabolic Network Reconstruction Involving 3-ADP-glycerate(3-)

This interactive table illustrates potential reactions that would be investigated and incorporated into a metabolic model.

| Reaction ID | Reaction Name | Equation | Putative Enzyme Class |

| R001 | 3-ADP-glycerate Synthetase | 3-Phosphoglycerate + ATP ↔ 3-ADP-glycerate(3-) + PPi | Ligase |

| R002 | 3-ADP-glycerate Hydrolase | 3-ADP-glycerate(3-) + H₂O → 3-Phosphoglycerate + AMP | Hydrolase |

| R003 | ADP-glycerate Kinase | Glycerate + ADP → 3-ADP-glycerate(3-) | Transferase |

| R004 | 3-ADP-glycerate Phosphorylase | 3-ADP-glycerate(3-) + Pi ↔ Glycerate-3-phosphate + ADP | Phosphorylase |

Constraint-Based Metabolic Modeling of 3-ADP-glycerate(3-) Fluxes

Constraint-based modeling, particularly Flux Balance Analysis (FBA), uses a reconstructed metabolic network to predict the flow of metabolites (fluxes) through the network at a steady state. mdpi.comfrontiersin.org This approach does not require detailed kinetic information, making it suitable for large, genome-scale models. frontiersin.org

Application to 3-ADP-glycerate(3-):

By incorporating the hypothetical reactions from the reconstruction phase into a GEM, FBA could be used to:

Predict Feasible Fluxes: Determine if the production or consumption of 3-ADP-glycerate(3-) is possible under specific growth conditions (e.g., different nutrient sources).

Identify Metabolic Bottlenecks: Analyze the network to see if the production of 3-ADP-glycerate(3-) is limited by the availability of precursors like 3-phosphoglycerate or ATP. researchgate.net

Simulate Gene Knockouts: Predict the effect of deleting genes encoding the enzymes responsible for 3-ADP-glycerate(3-) metabolism on cellular objectives, such as growth rate or the production of other key metabolites. researchgate.net

These simulations can generate testable hypotheses about the physiological role of the 3-ADP-glycerate(3-) pathway. nih.gov

Table 2: Example of a Constraint-Based Modeling Simulation

This table shows a hypothetical FBA output comparing flux through the 3-ADP-glycerate(3-) synthesis pathway under two different conditions.

| Condition | Nutrient Source | Predicted Flux (mmol/gDW/hr) through R001 | Cellular Growth Rate (per hr) |

| 1 | High Glucose | 0.5 | 0.8 |

| 2 | Low Glucose | 0.1 | 0.3 |

| 3 | Gene R001 Knockout | 0.0 | 0.78 |

Dynamic Modeling of 3-ADP-glycerate(3-) Concentrations and Regulatory Effects

While constraint-based models predict steady-state fluxes, dynamic modeling aims to describe how metabolite concentrations and reaction rates change over time. nih.govmit.edu This approach uses systems of ordinary differential equations (ODEs) and requires knowledge of enzyme kinetics, which can be experimentally demanding to obtain. oup.comnih.gov

Application to 3-ADP-glycerate(3-):

A dynamic model of the pathway surrounding 3-ADP-glycerate(3-) could:

Simulate Transient Behavior: Predict how the concentration of 3-ADP-glycerate(3-) would change in response to a sudden perturbation, such as an influx of a precursor or a change in energy charge. oup.com

Investigate Regulatory Mechanisms: Model how allosteric regulation or transcriptional control of the involved enzymes affects the levels of 3-ADP-glycerate(3-). For example, high levels of ATP might inhibit its production, or its own accumulation could feedback-inhibit the synthesizing enzyme.

Perform Sensitivity Analysis: Identify which parameters (e.g., a specific enzyme's activity) have the most significant impact on the concentration of 3-ADP-glycerate(3-), highlighting key control points in the pathway. nih.gov

Dynamic models provide a more detailed, mechanistic understanding of how the concentration of a metabolite is controlled within the cell. hamilton.ie

Integration of Multi-Omics Data for Comprehensive Understanding of 3-ADP-glycerate(3-)

A truly comprehensive understanding of a metabolite's role requires integrating data from multiple "omics" layers: genomics, transcriptomics, proteomics, and metabolomics. biorxiv.orgenergy.govfiveable.me This integrative approach provides a holistic view of the system, from the genetic potential to the functional phenotype. mdpi.comfrontiersin.org

Hypothetical Multi-Omics Integration Strategy:

Transcriptomics (RNA-Seq): Measure the expression levels of genes predicted to be involved in 3-ADP-glycerate(3-) metabolism under various conditions. A correlation between the expression of a specific gene and the presence of the metabolite would provide strong evidence for that gene's role.

Proteomics: Quantify the abundance of the enzymes themselves. This confirms that the genes are not only transcribed but also translated into functional proteins.

Metabolomics: Directly measure the concentration of 3-ADP-glycerate(3-) and its related precursors and products (e.g., 3-phosphoglycerate, ADP, AMP) using techniques like GC-MS or LC-MS. kuleuven.beuniv-tours.fr

Data Integration: By combining these datasets, researchers can build a more accurate and validated model. biorxiv.org For example, observing a simultaneous increase in the transcript for a putative "3-ADP-glycerate synthetase," the protein itself, and the concentration of 3-ADP-glycerate(3-) would provide powerful, multi-layered evidence for the pathway's activity. mdpi.com

This integrated approach helps to bridge the gap between genotype and phenotype, offering a complete picture of how 3-ADP-glycerate(3-) metabolism is regulated and functions within the broader biological system. medrxiv.org

Future Research Directions for 3 Adp Glycerate 3

Elucidating the Complete Metabolic Network of 3-ADP-glycerate(3-)

The most fundamental gap in our understanding of 3-ADP-glycerate(3-) is its metabolic context. Currently, only a single enzymatic reaction involving this compound is formally recognized. The enzyme ADP-phosphoglycerate phosphatase (EC 3.1.3.28) is known to catalyze the hydrolysis of a related compound, 3-(ADP)-2-phosphoglycerate, to yield 3-ADP-glycerate and a phosphate (B84403) ion. wikipedia.org This reaction, detailed in a 1964 study, serves as the primary evidence for the compound's existence in a biological system. wikipedia.org

Future research must move beyond this single reaction to map the entire metabolic network. Key research objectives should include:

Identifying the biosynthetic pathway: The synthesis pathway for the precursor, 3-(ADP)-2-phosphoglycerate, is unknown. Research should focus on identifying the enzyme(s) responsible for its formation. This could involve a novel kinase activity or a modification of an existing enzyme from central carbon metabolism.

Determining the metabolic fate: It is crucial to determine if 3-ADP-glycerate(3-) is a terminal metabolite destined for degradation or an intermediate that is further converted. Investigating potential enzymes that use 3-ADP-glycerate(3-) as a substrate is a critical next step.

Connecting to central metabolism: Given its structural similarity to 3-phosphoglycerate (B1209933) (3-PGA), a key intermediate in glycolysis and the Calvin cycle, research should investigate potential links. proteopedia.orgfiveable.me It is plausible that the 3-ADP-glycerate pathway represents a novel shunt or regulatory branch off these core pathways.

Table 1: Known and Hypothesized Reactions in the 3-ADP-glycerate(3-) Metabolic Network

| Reaction Status | Substrate(s) | Enzyme (EC Number) | Product(s) | Research Focus |

| Known | 3-(ADP)-2-phosphoglycerate + H₂O | ADP-phosphoglycerate phosphatase (EC 3.1.3.28) wikipedia.org | 3-ADP-glycerate + Phosphate | Confirm tissue/organismal distribution and regulation. |

| Hypothesized | Unknown Precursor(s) | Unknown Synthase/Kinase | 3-(ADP)-2-phosphoglycerate | Identify the enzyme and substrate(s) for the biosynthesis of the precursor. |

| Hypothesized | 3-ADP-glycerate + Acceptor | Unknown Transferase/Ligase | Modified Product(s) | Explore downstream metabolic fate beyond simple degradation. |

Developing Advanced Analytical Tools for 3-ADP-glycerate(3-) Quantification in Complex Biological Matrices

A significant barrier to studying 3-ADP-glycerate(3-) is the lack of established, sensitive, and specific analytical methods for its detection and quantification. To understand its physiological relevance, robust analytical tools are essential for measuring its concentration in various biological samples, such as cell cultures, tissues, and biofluids.

Future research should prioritize the development of these methods: